

An In-depth Technical Guide to DBCO-PEG12-NHS Ester

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Compound of Interest

Compound Name: DBCO-PEG12-NHS ester

Cat. No.: B8104240

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This guide provides comprehensive technical information on the molecular characteristics, applications, and experimental protocols for the use of **DBCO-PEG12-NHS ester** in bioconjugation and drug development.

Core Molecular Data

The fundamental properties of **DBCO-PEG12-NHS ester** are summarized below, providing a quick reference for researchers.

Property	Value	Citations
Molecular Formula	C ₅₀ H ₇₁ N ₃ O ₁₈	[1] [2] [3] [4]
Molecular Weight	1002.11 g/mol	[2]
Alternate Molecular Weight	1002.12 g/mol	
Purity	>90-99%	
CAS Number	2093934-94-0	

Overview of DBCO-PEG12-NHS Ester

DBCO-PEG12-NHS ester is a heterobifunctional crosslinker used extensively in bioconjugation and proteomics. It is comprised of three key components:

- **Dibenzocyclooctyne (DBCO):** This group facilitates a highly efficient and bioorthogonal "click chemistry" reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction allows for the specific covalent labeling of azide-containing molecules without the need for a cytotoxic copper catalyst.
- **12-unit Polyethylene Glycol (PEG12) Spacer:** The long, hydrophilic PEG12 spacer enhances the solubility of the molecule in aqueous buffers, reduces aggregation, and provides a flexible connection that minimizes steric hindrance between the conjugated molecules.
- **N-hydroxysuccinimide (NHS) Ester:** This functional group reacts efficiently with primary amines, such as the side chain of lysine residues in proteins or amine-modified oligonucleotides, to form stable amide bonds.

The combination of these components makes **DBCO-PEG12-NHS ester** an ideal reagent for creating well-defined bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).

Experimental Protocol: Antibody Labeling with DBCO-PEG12-NHS Ester

This protocol outlines a general procedure for labeling an antibody with **DBCO-PEG12-NHS ester**, followed by a copper-free click reaction with an azide-modified molecule.

3.1. Materials

- Antibody (or other protein) in an amine-free and azide-free buffer (e.g., PBS)
- **DBCO-PEG12-NHS ester**
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Azide-modified molecule for conjugation
- Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
- Desalting columns (e.g., Zeba Spin Desalting Columns, 7K MWCO)

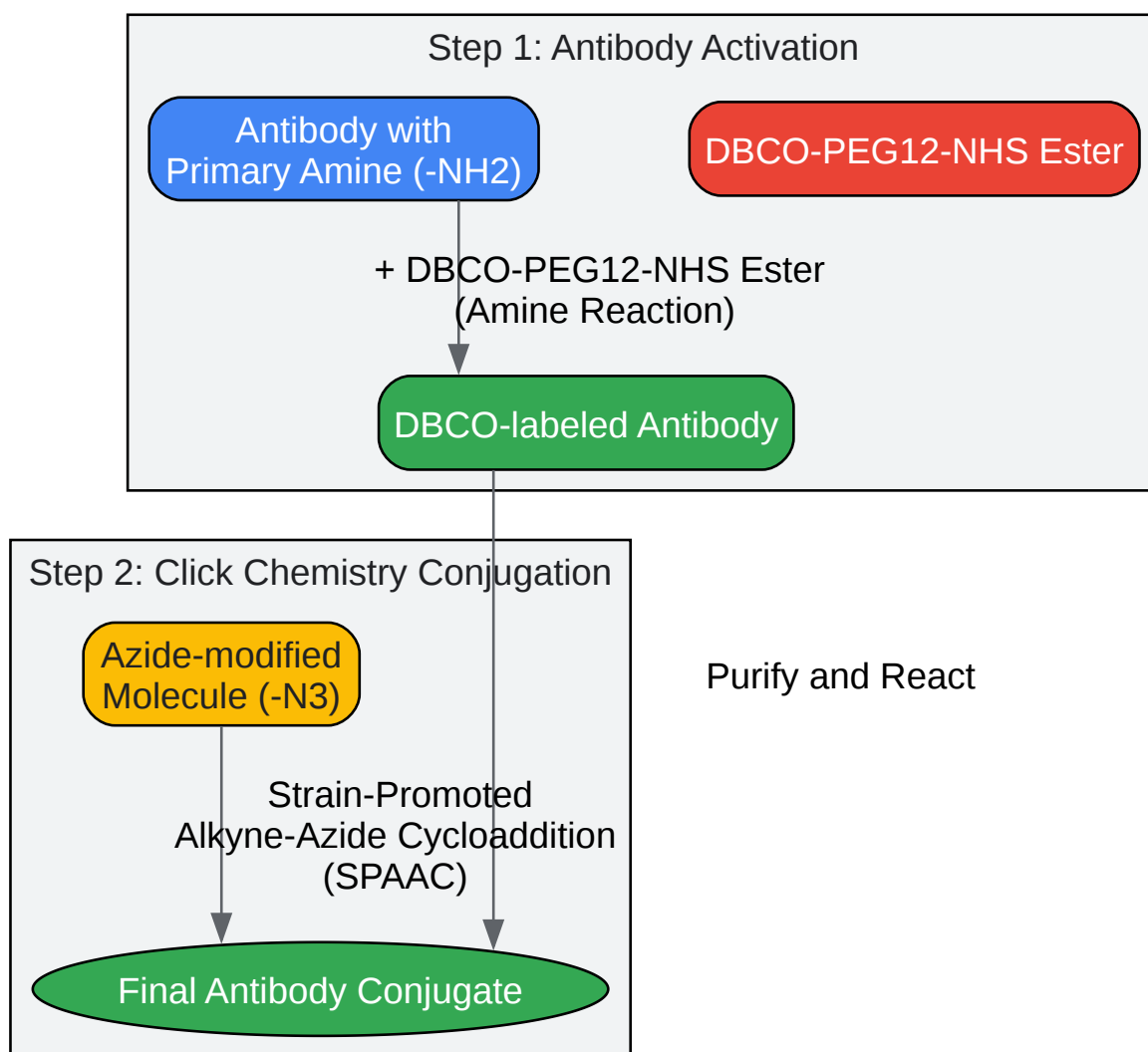
3.2. Procedure

- Preparation of **DBCO-PEG12-NHS Ester** Solution:
 - Allow the vial of **DBCO-PEG12-NHS ester** to equilibrate to room temperature before opening to prevent moisture condensation, as the NHS ester is moisture-sensitive.
 - Immediately before use, dissolve the **DBCO-PEG12-NHS ester** in anhydrous DMSO or DMF to a stock concentration of 4-10 mM. Vortex to ensure it is fully dissolved.
- Antibody Activation with **DBCO-PEG12-NHS Ester**:
 - Prepare the antibody at a concentration of 1-5 mg/mL in an appropriate amine-free buffer like PBS.
 - Add a 20 to 30-fold molar excess of the dissolved **DBCO-PEG12-NHS ester** to the antibody solution.
 - Incubate the reaction for 30 minutes at room temperature or for up to 2 hours on ice.
- Quenching the Reaction:
 - To stop the labeling reaction, add a quenching buffer such as Tris-HCl to a final concentration of 50-100 mM.
 - Incubate for 5 minutes at room temperature or 15 minutes on ice to ensure all unreacted NHS ester is hydrolyzed.
- Purification of DBCO-labeled Antibody:
 - Remove the excess, unreacted **DBCO-PEG12-NHS ester** and byproducts using a desalting column with an appropriate molecular weight cutoff (e.g., 7K MWCO). Follow the manufacturer's instructions for the column.
- Copper-Free Click Reaction:
 - Mix the purified DBCO-labeled antibody with a 2 to 4-fold molar excess of the azide-modified molecule.

- Incubate the reaction overnight (10-12 hours) at 4°C or for 3-4 hours at room temperature.
- Final Purification and Analysis:
 - Purify the final antibody conjugate to remove excess azide-modified molecules, if necessary, using an appropriate method such as size-exclusion chromatography or HPLC.
 - The efficiency of the conjugation can be analyzed by measuring the absorbance at 280 nm for the protein and 309 nm for the DBCO group.

Visualized Workflow and Reaction Scheme

The following diagrams illustrate the chemical logic and experimental workflow for the bioconjugation process.



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Caption: Logical workflow for two-step antibody conjugation.

Caption: Chemical reaction scheme for bioconjugation.

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